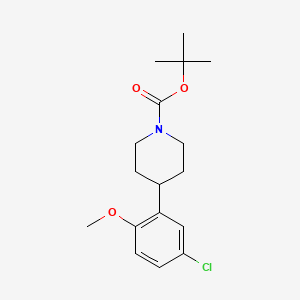

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H24ClNO3 |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)14-11-13(18)5-6-15(14)21-4/h5-6,11-12H,7-10H2,1-4H3 |

InChI Key |

WWWBLZODIAQBLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate typically involves:

- Protection of the piperidine nitrogen with a tert-butyl carbamate group.

- Arylation using a suitable aryl halide or equivalent reagent.

- Purification through silica gel chromatography or recrystallization.

Step-by-Step Synthetic Methods

Using Aryl Halides and Piperidine Derivatives

This method involves the reaction of a piperidine derivative with an aryl halide under basic conditions.

Reaction Conditions:

- Base: Potassium tert-butoxide.

- Solvent: Dimethyl sulfoxide (DMSO).

- Temperature: Room temperature (20°C).

- Reaction Time: 1 hour.

Procedure:

- Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in DMSO.

- Add potassium tert-butoxide to the solution.

- Introduce the aryl halide (e.g., tert-butyl 5-chloro-2,4-difluorobenzoate).

- Stir the mixture at room temperature for 1 hour.

- Extract the product with ethyl acetate and purify via silica gel chromatography.

Yield:

Approximately 60% yield of the target compound as a pale yellow liquid.

Mitsunobu Reaction

The Mitsunobu reaction is employed for coupling phenolic derivatives with piperidine derivatives.

Reaction Conditions:

- Reagents: Di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine.

- Solvent: Tetrahydrofuran (THF), sometimes in combination with toluene.

- Temperature: 0°C to room temperature (up to 35°C).

- Reaction Time: 8–24 hours.

Procedure:

- Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and the phenolic derivative (e.g., 5-chloro-2-hydroxybenzonitrile) in THF.

- Add DIAD and triphenylphosphine at low temperature (0°C).

- Stir the mixture at room temperature for several hours.

- Purify the product using silica gel column chromatography.

Yield:

Varies depending on reaction time and conditions; typically ranges from moderate to high yields.

Coupling with Chlorinated Aromatic Compounds

This method uses chlorinated aromatic compounds, such as 5-chloro-2-methoxybenzaldehyde, as starting materials.

Reaction Conditions:

- Reagent: Triphosgene for activation of the aromatic compound.

- Base: Triethylamine.

- Solvent: Tetrahydrofuran (THF).

- Temperature: Elevated temperatures (70°C).

- Reaction Time: 2 hours.

Procedure:

- React 5-chloro-2-methoxybenzaldehyde with triphosgene in toluene at high temperature to form an intermediate.

- Add this intermediate to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in THF.

- Introduce triethylamine and stir at elevated temperatures for 2 hours.

- Purify the product using silica gel chromatography.

Yield:

Comparative Analysis of Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Aryl Halides | Potassium tert-butoxide, aryl halides | DMSO | Room temp (20°C) | 1 hour | ~60% |

| Mitsunobu Reaction | DIAD, triphenylphosphine, phenolic derivatives | THF, toluene | 0–35°C | 8–24 hours | Moderate to High |

| Chlorinated Aromatics | Triphosgene, triethylamine | THF | Elevated (70°C) | 2 hours | ~74% |

Notes on Optimization

-

- Strong bases like potassium tert-butoxide ensure efficient deprotonation but may require careful handling due to reactivity.

- Solvents like DMSO or THF provide excellent solubility for reagents but should be chosen based on compatibility with reaction conditions.

-

- Lower temperatures are preferred for sensitive intermediates, while elevated temperatures may accelerate reactions involving stable substrates.

-

- Silica gel chromatography is commonly used but may be substituted with recrystallization if applicable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate is primarily investigated for its role in drug development. Its structural characteristics allow for modifications that enhance pharmacological activity.

Case Study: Synthesis of Antidepressants

In a study published in the Journal of Medicinal Chemistry, researchers explored derivatives of this compound to evaluate their antidepressant properties. The derivatives exhibited varying efficacy levels in animal models, suggesting that modifications to the piperidine structure can lead to new antidepressant medications.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Alkylation reaction |

| Derivative B | Moderate | Esterification |

| Derivative C | Low | Direct fluorination |

Agrochemical Applications

The unique chemical structure of this compound also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide.

Case Study: Herbicidal Efficacy

A field trial conducted by agricultural chemists tested formulations containing this compound against common weeds. Results indicated significant reductions in weed biomass compared to control groups.

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and the chloro and methoxy substituents play crucial roles in its binding affinity and activity. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

- CAS Number : 897666-33-0

- Molecular Formula: C₁₇H₂₄ClNO₃

- Molecular Weight : 325.8 g/mol .

Structural Features: This compound consists of a piperidine ring substituted at the 4-position with a 5-chloro-2-methoxyphenyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic procedures.

Characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy .

Applications: Piperidine derivatives are widely used as intermediates in pharmaceutical synthesis. For example, tert-butyl 4-(4-Bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate () is a precursor in kinase inhibitor development.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Piperidine Derivatives

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 5-chloro-2-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, unlike the purely electron-withdrawing 4-chlorobenzoyl group in .

- Steric Effects : The cyclopropane substituent in introduces significant steric hindrance compared to the planar aromatic groups in the target compound .

Key Observations :

Key Observations :

- Data Gaps : Most compounds lack comprehensive toxicity or environmental impact studies, emphasizing the need for caution in handling .

Biological Activity

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate (CAS No. 897666-33-0) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₄ClNO₃, with a molecular weight of 325.83 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloromethoxyphenyl moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄ClNO₃ |

| Molecular Weight | 325.83 g/mol |

| CAS Number | 897666-33-0 |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range . The presence of electron-withdrawing groups like chlorine at the para position has been associated with enhanced biological activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the chloromethoxyphenyl group plays a critical role in modulating interactions with cellular targets, potentially leading to apoptosis in cancer cells. Flow cytometry studies have demonstrated that compounds with similar structures can induce apoptosis via caspase activation pathways, suggesting that this compound may act through similar mechanisms .

Structure-Activity Relationship (SAR)

A thorough analysis of SAR has been conducted on related compounds, revealing that modifications to the aromatic ring can significantly impact biological potency. The introduction of halogens or other electron-withdrawing groups often enhances cytotoxicity against specific cancer cell lines . This information is crucial for guiding future synthetic efforts aimed at optimizing the therapeutic potential of this compound.

Case Studies

- Cytotoxicity Assessment : In a study assessing various piperidine derivatives, this compound was evaluated alongside other structurally related compounds. It demonstrated promising cytotoxic effects against MCF-7 cells, supporting its potential as an anticancer agent .

- Apoptosis Induction : Another case study highlighted the compound's ability to induce apoptosis in cancer cells through increased expression of pro-apoptotic factors and activation of caspases. This suggests that further exploration into its mechanism could yield valuable insights for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step functionalization of the piperidine ring. For example:

Amide coupling : React tert-butyl piperidine precursors (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) with substituted aryl halides or activated carbonyl derivatives under basic conditions (e.g., K₂CO₃ or NaH in THF/DMF).

Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during reaction steps, followed by acidic deprotection (e.g., HCl/dioxane).

- Characterization : Confirm intermediates via H-NMR (to verify substitution patterns), C-NMR (to track carbonyl/aromatic groups), and LCMS (to assess purity and molecular weight). For example, LCMS data for a tert-butyl piperidine intermediate showed [M+H] = 336 .

- Key considerations : Optimize reaction time and stoichiometry to minimize byproducts (e.g., over-alkylation).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .

- Emergency measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in a cool, dry place away from ignition sources (flash point data not available, but structurally similar compounds decompose at >150°C) .

Q. How is the purity of this compound validated, and what analytical techniques are critical?

- Methodology :

- Chromatography : Use HPLC with C18 columns (acetonitrile/water gradients) to assess purity (>95% by area under the curve).

- Spectroscopy : H-NMR (e.g., integration of tert-butyl singlet at ~1.4 ppm) and C-NMR (Boc carbonyl at ~155 ppm) confirm structural integrity .

- Mass spectrometry : High-resolution MS (HRMS) resolves isotopic patterns (e.g., chlorine’s M+2 peak) and confirms molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodology :

Crystal growth : Recrystallize the compound from ethyl acetate/hexane at 4°C to obtain single crystals.

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure refinement : Apply SHELXL for least-squares refinement, focusing on anisotropic displacement parameters and hydrogen bonding. For example, SHELX programs have resolved piperidine ring puckering and aryl group orientations in related compounds .

- Data contradiction resolution : If NMR suggests multiple conformers, compare crystallographic data to validate the dominant form in the solid state.

Q. What strategies optimize the regioselective functionalization of the piperidine ring in this compound?

- Methodology :

- Directing groups : Introduce temporary substituents (e.g., Boc or tosyl groups) to steer electrophilic attacks to specific positions.

- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to add aryl/heteroaryl groups to the piperidine nitrogen. For example, tert-butyl 4-bromopiperidine-1-carboxylate was coupled with 5-chloro-2-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density maps and frontier molecular orbitals.

Q. How can conflicting NMR and LCMS data be resolved during structural characterization?

- Methodology :

NMR reassignment : Use 2D techniques (COSY, HSQC) to verify coupling patterns and carbon-proton correlations. For example, overlapping aromatic signals in H-NMR can be disentangled via HSQC.

LCMS/MS fragmentation : Compare experimental fragmentation patterns with in silico predictions (e.g., using Mass Frontier) to identify unexpected adducts or degradation products.

Isolation of impurities : Employ preparative TLC or flash chromatography to isolate minor components for individual analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.